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2-Hydroxy-5-methoxy-4-methylbenzoic acid

Cat. No.: B11908745
M. Wt: 182.17 g/mol
InChI Key: PLOIMJHZIBEAQO-UHFFFAOYSA-N
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Description

Contextualizing Aromatic Carboxylic Acids and Derivatives in Chemical Biology

Aromatic carboxylic acids are a foundational class of organic compounds, distinguished by a carboxyl group (–COOH) attached directly to an aromatic ring. numberanalytics.com This structural arrangement confers properties of both an acid and an aromatic compound, making them highly versatile in chemical and biological contexts. numberanalytics.comucl.ac.uk In chemical biology and organic synthesis, these molecules are of paramount importance, serving as crucial building blocks for more complex structures. numberanalytics.comresearchgate.net Their prevalence is notable in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com For instance, acetylsalicylic acid (aspirin) is a well-known aromatic carboxylic acid derivative. numberanalytics.com

The reactivity of the carboxyl group, combined with the stability of the aromatic ring, allows for a wide array of chemical transformations. numberanalytics.com Researchers have increasingly utilized these compounds in advanced synthetic methodologies, such as metallaphotoredox catalysis, which enables the functionalization of the carboxylic acid group itself under mild conditions. researchgate.net This has opened new avenues for creating novel molecular architectures. Furthermore, their natural occurrence in plants and microorganisms underscores their role in biochemical processes. researchgate.net The ability to synthesize these compounds from renewable, bio-based sources is also a growing area of interest, aiming to provide greener alternatives to petroleum-derived chemicals. rsc.org

Significance of Hydroxy- and Methoxy-Substituted Benzoic Acids in Research

The presence of hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups on a benzoic acid scaffold significantly influences the molecule's physicochemical properties and biological activity. These substituents affect the acidity of the carboxyl group and the electron distribution within the aromatic ring, which in turn dictates how the molecule interacts with biological targets. researchgate.net The position of these substituents is critical, leading to a wide range of biological effects among different isomers.

Research has demonstrated that hydroxy- and methoxy-substituted benzoic acids and their derivatives exhibit a variety of biological functions:

Anticancer and Antioxidant Properties: For example, 2-hydroxy-4-methoxybenzoic acid (HMBA), an isomer of the title compound isolated from the medicinal plant Hemidesmus indicus, has shown antioxidant, anti-inflammatory, and antipyretic properties. nih.gov It has also been investigated for its potential in managing diabetes and for its anticancer effects against melanoma cells by inducing apoptosis (programmed cell death) and autophagy. nih.govphcog.com

Enzyme Inhibition: Certain benzoic acid derivatives have been designed as inhibitors for enzymes implicated in diseases like Alzheimer's. For instance, novel derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs). nih.gov Specifically, 3-(adenosylthio)benzoic acid derivatives have been studied as inhibitors of the SARS-CoV-2 nsp14 methyltransferase. nih.gov

Antifeedant Activity: A study of all ten isomers of methyl hydroxy-methoxybenzoate revealed that their antifeedant effects against the pine weevil varied considerably, with methyl 2-hydroxy-3-methoxybenzoate showing the highest activity. diva-portal.org This highlights the structural specificity required for biological function.

The diverse activities of these substituted benzoic acids underscore their importance as privileged scaffolds in medicinal chemistry and drug discovery.

Research Gaps and Emerging Areas for 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

Despite the extensive research into substituted benzoic acids, this compound remains a largely uncharacterized compound in academic literature. While its existence is confirmed by its CAS registry number (1378826-98-2) and availability from chemical suppliers, detailed scientific studies on its synthesis, properties, and biological activity are conspicuously absent from public databases. bldpharm.com

The primary research gaps are:

Lack of Reported Synthesis: There is no established and optimized synthetic protocol for this compound in peer-reviewed literature. Research on a closely related isomer, 2-hydroxy-5-methoxy-3-methylbenzoic acid, described it as "unknown" prior to its synthesis, suggesting that the synthesis of such specifically substituted patterns is not trivial and represents a novel area of chemical research.

Absence of Physicochemical Characterization: Detailed experimental data on its spectroscopic (NMR, IR, MS) and physicochemical (pKa, solubility, crystal structure) properties are not available. This fundamental information is a prerequisite for any further investigation into its potential applications.

Unexplored Biological Potential: While its isomers have demonstrated a wide range of biological activities, the potential of this compound as an anticancer agent, enzyme inhibitor, or other bioactive compound has not been investigated. The unique substitution pattern of a hydroxyl, a methoxy, and a methyl group at the 2, 5, and 4 positions, respectively, could lead to novel biological activities due to specific steric and electronic effects.

The emerging area for this compound is, therefore, its fundamental discovery and characterization. Its structural similarity to compounds with known biological importance makes it a compelling candidate for initial screening and investigation.

Scope and Objectives of Current and Future Academic Investigations on this compound

Given the significant research gaps, future academic investigations into this compound should be systematic, beginning with fundamental chemistry and progressing to biological evaluation.

The primary objectives for future research include:

Development of Synthetic Routes: The foremost objective is to establish an efficient and scalable synthesis for the compound. This could involve modifying existing methods for related benzoic acids, such as the carboxylation of a corresponding substituted phenol (B47542) or multi-step syntheses involving protection and deprotection of functional groups. nist.gov

Comprehensive Physicochemical Characterization: Once synthesized, the compound must be thoroughly characterized using modern analytical techniques. This includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and understand its properties. acs.org

In Silico and In Vitro Biological Screening: Computational studies (in silico) can predict potential biological targets and binding affinities. nih.gov Following this, the compound should be subjected to a broad range of in vitro biological assays to screen for activities such as cytotoxicity against cancer cell lines, inhibition of key enzymes (e.g., kinases, proteases), and antioxidant potential, drawing parallels from the activities of its isomers. phcog.comnih.gov

Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, subsequent research should focus on synthesizing related analogs to establish a structure-activity relationship. This involves systematically modifying the functional groups (e.g., altering the alkyl group, changing the position of the substituents) to optimize potency and selectivity.

The overarching goal is to explore the chemical space occupied by this "unknown" molecule and determine if its unique structure translates into valuable chemical or biological properties, thereby filling a void in the scientific literature for this class of compounds.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1378826-98-2C₉H₁₀O₄182.17
2-Hydroxy-5-methoxybenzoic acid2612-02-4C₈H₈O₄168.15
2-Hydroxy-4-methoxybenzoic acid2237-36-7C₈H₈O₄168.15
2-Hydroxy-5-methylbenzoic acid (p-Cresotinic acid)83-40-9C₈H₈O₃152.15

Data compiled from various chemical databases and supplier information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B11908745 2-Hydroxy-5-methoxy-4-methylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2-hydroxy-5-methoxy-4-methylbenzoic acid

InChI

InChI=1S/C9H10O4/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,10H,1-2H3,(H,11,12)

InChI Key

PLOIMJHZIBEAQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)O)O

Origin of Product

United States

Isolation and Identification Methodologies of 2 Hydroxy 5 Methoxy 4 Methylbenzoic Acid

Discovery and Characterization from Natural Sources

2-Hydroxy-5-methoxy-4-methylbenzoic acid is recognized as a structural component of more complex lichen compounds, such as the depside atranorin. researchgate.netnih.gov Its discovery is intrinsically linked to the chemical investigation of lichens like those from the Parmelia and Evernia genera. nih.govbioaustralis.com The elucidation of its structure is often achieved through the hydrolysis of these larger depside molecules, which breaks the ester linkage and releases the constituent monocyclic aromatic units. nih.gov

Extraction and Fractionation Techniques for Biologically Active Metabolites

The initial step in isolating this compound from lichen thalli involves solvent extraction. Common solvents used for this purpose include acetone, methanol (B129727), and chloroform, chosen for their ability to dissolve a wide range of organic compounds. ru.ac.th Following the initial extraction, the crude mixture, containing a multitude of secondary metabolites, undergoes fractionation.

A typical fractionation process involves liquid-liquid partitioning. The crude extract is dissolved in a solvent and washed with immiscible solvents of varying polarity. This separates the compounds based on their differential solubility. For a moderately polar compound like this compound, this process helps to remove both highly polar substances (like sugars and some amino acids) and non-polar substances (like lipids and waxes), thereby enriching the fraction containing the target compound.

Chromatographic Purification Strategies

Following initial extraction and fractionation, chromatographic techniques are indispensable for purifying this compound to a high degree.

Column Chromatography: The enriched extract is often subjected to column chromatography. Silica gel is a commonly used stationary phase, and a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used as the mobile phase. This allows for the separation of compounds based on their affinity for the stationary phase. Fractions are collected and monitored, often by Thin Layer Chromatography (TLC), to identify those containing the desired compound.

High-Performance Liquid Chromatography (HPLC): For final purification and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. ru.ac.th A reverse-phase C18 column is typically employed, where the stationary phase is non-polar. nih.gov The mobile phase is usually a polar mixture, such as methanol or acetonitrile (B52724) and water, often with a small amount of acid (like phosphoric or trifluoroacetic acid) to ensure the carboxylic acid group remains protonated for better peak shape and retention. ru.ac.thnih.gov The compound is detected using a UV detector, as the aromatic ring absorbs ultraviolet light. ru.ac.th

Advanced Spectroscopic Methods for Structure Elucidation

Once the compound is isolated in its pure form, a suite of spectroscopic techniques is used to definitively determine its chemical structure.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are used. researchgate.netnih.gov

¹H NMR Spectroscopy: This technique provides information about the number and environment of hydrogen atoms (protons) in the molecule. The spectrum would show distinct signals for the two aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the acidic proton of the carboxyl group, as well as the phenolic hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its position on the molecule.

¹³C NMR Spectroscopy: This provides information on the carbon skeleton. The spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule, including the carboxyl carbon, the six aromatic carbons, the methoxy carbon, and the methyl carbon.

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. HSQC correlates directly bonded carbon and proton atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away. These experiments are crucial for unambiguously assigning the positions of the substituents on the aromatic ring. researchgate.netnih.gov

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (position 3)~6.5-6.7s (singlet)1H
Ar-H (position 6)~7.6-7.8s (singlet)1H
-OCH₃ (position 5)~3.8-4.0s (singlet)3H
-CH₃ (position 4)~2.1-2.3s (singlet)3H
-COOH~10.0-12.0s (singlet, broad)1H
Ar-OH (position 2)~9.0-11.0s (singlet, broad)1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-COOH)~170-175
C-2 (-OH)~160-164
C-3~105-110
C-4 (-CH₃)~138-142
C-5 (-OCH₃)~150-155
C-6~115-120
-COOH~170-175
-OCH₃~55-60
-CH₃~15-20

HRMS is employed to determine the exact molecular weight and, consequently, the molecular formula of the compound. For this compound (C₉H₁₀O₄), the expected exact mass would be calculated and compared to the measured value. The high accuracy of this technique (often to within a few parts per million) provides strong evidence for the elemental composition, distinguishing it from other compounds with the same nominal mass. Mass spectrometry can also reveal fragmentation patterns that offer additional structural clues.

IR Spectroscopy: This method identifies the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands: a broad band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, another broad band for the phenolic O-H, a sharp peak around 1650-1700 cm⁻¹ for the C=O stretch of the carboxyl group, and various peaks corresponding to C-O stretching of the ether and C=C stretching within the aromatic ring.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The phenolic acid structure constitutes a chromophore that absorbs UV light. A typical UV spectrum would show absorption maxima (λmax) in the range of 250-320 nm, which is characteristic of substituted benzoic acids. nih.gov

Table of Compounds

Natural Occurrence and Distribution of Structurally Related Benzoic Acid Derivatives

Microbial Origins (e.g., Micromonospora species)

The genus Micromonospora is a well-documented source of a wide array of bioactive natural products. However, current research indicates that this genus is primarily known for producing other classes of chemical compounds, such as aminoglycoside antibiotics and macrolides. nih.gov A review of the literature did not yield significant evidence of Micromonospora species being a source of benzoic acid derivatives.

Plant Sources (e.g., Hemidesmus indicus, Piper species, Lichens)

A diverse range of structurally related benzoic acid derivatives has been isolated from various plant species. These compounds are often secondary metabolites that play a role in the plant's defense mechanisms.

Hemidesmus indicus , commonly known as Indian sarsaparilla, is a plant recognized in traditional medicine. Its roots have been found to contain 2-hydroxy-4-methoxybenzoic acid, a compound that has been investigated for its potential therapeutic properties. bldpharm.comgoogle.comnist.govijcrt.org

The Piper genus is a rich source of prenylated benzoic acid derivatives. Phytochemical studies of various Piper species have led to the isolation and identification of numerous such compounds. nih.govdiva-portal.orgprepchem.comsigmaaldrich.comnist.gov These derivatives are characterized by the presence of one or more isoprene (B109036) units attached to the benzoic acid core.

Lichens , which are symbiotic organisms of fungi and algae, are known to produce a variety of unique secondary metabolites. ijcrt.org Among these are several benzoic acid derivatives. For example, Orsellinic acid and its derivatives are commonly found in lichens of the genera Roccella and Lecanora. nih.gov

Fungal and Bacterial Isolates

Fungi and bacteria are prolific producers of a vast array of secondary metabolites, including various benzoic acid derivatives. Orsellinic acid, for instance, is not only found in lichens but is also produced by several fungal species, including those from the genera Aspergillus and Penicillium. ijcrt.org Research has also documented the isolation of benzoic acid derivatives from various other fungal and bacterial strains, highlighting their widespread distribution in the microbial world. chemicalbook.com

Interactive Data Tables

Table 1: Structurally Related Benzoic Acid Derivatives from Piper Species

Compound NameMolecular FormulaSource SpeciesReference
Crassinervic acidC₁₄H₁₆O₄Piper crassinervium prepchem.comnist.govchemicalbook.com
AduncumeneC₁₄H₁₆O₄Piper aduncum prepchem.comnist.govchemicalbook.com
HostmanianeNot specifiedPiper hostmannianum prepchem.comnist.govchemicalbook.com
Gaudichaudianic acidNot specifiedPiper gaudichaudianum prepchem.comnist.govchemicalbook.com
Methyl 3,4-dihydroxy-5-(3′-methyl-2′-butenyl)benzoateC₁₃H₁₆O₄Piper glabratum, P. acutifolium diva-portal.org
Methyl 4-hydroxy-3-(2-hydroxy-3-methyl-3-butenyl)benzoateC₁₃H₁₆O₄Piper glabratum, P. acutifolium diva-portal.orgsigmaaldrich.com
4-hydroxy-3,5-bis(3-methyl-2-butenyl)benzoic acidC₁₇H₂₂O₃Piper glabratum, P. acutifolium sigmaaldrich.com
4-methoxy-3,5-bis(3-methyl-2-butenyl)benzoic acidC₁₈H₂₄O₃Piper glabratum, P. acutifolium sigmaaldrich.com

Table 2: Benzoic Acid Derivatives from Other Natural Sources

Compound NameMolecular FormulaNatural SourceReference
2-hydroxy-4-methoxybenzoic acidC₈H₈O₄Hemidesmus indicus bldpharm.comgoogle.comnist.gov
Orsellinic acidC₈H₈O₄Lichens (Roccella, Lecanora), Fungi (Aspergillus, Penicillium) nih.gov
Everninic acidC₉H₁₀O₄Honey mushroom (Armillaria mellea) nih.gov
2-hydroxy-4-methoxy-3,6-dimethylbenzoic acidC₁₀H₁₂O₄Lichens
3,5-dihydroxybenzoic acidC₇H₆O₅Lichens chemicalbook.com
3,5-dihydroxy-4-methylbenzoic acidC₈H₈O₅Lichens chemicalbook.com

Synthetic Approaches and Chemical Transformations of 2 Hydroxy 5 Methoxy 4 Methylbenzoic Acid

Total Synthesis Strategies for 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

The construction of the this compound molecule can be achieved through several synthetic routes, often requiring careful control of regioselectivity and optimization of reaction conditions to achieve desirable yields.

Regioselective Functionalization of Aromatic Precursors

The synthesis of specifically substituted aromatic compounds like this compound heavily relies on the regioselective introduction of functional groups onto a precursor aromatic ring. The directing effects of existing substituents on the ring are crucial in determining the position of incoming groups. For instance, in the synthesis of related hydroxy-methoxybenzoic acid methyl esters, regioselective protection of hydroxyl groups is a key step. diva-portal.org This strategy involves selectively acylating the less-hindered hydroxyl group, followed by O-methylation of the more hindered ortho-hydroxyl group, and subsequent deprotection to yield the desired isomer. diva-portal.org This highlights the importance of steric and electronic factors in guiding the functionalization of polysubstituted benzene (B151609) rings.

Carboxylation Reactions (e.g., Kolbe-Schmitt variants)

The Kolbe-Schmitt reaction is a powerful method for the synthesis of aromatic hydroxy acids by the carboxylation of phenoxides. wikipedia.orgbyjus.com This reaction typically involves treating a phenol (B47542) with a strong base, like sodium hydroxide (B78521), to form the more reactive phenoxide ion. byjus.comscienceinfo.com The phenoxide then undergoes electrophilic aromatic substitution with carbon dioxide, usually under pressure and at elevated temperatures, to introduce a carboxylic acid group onto the ring. wikipedia.orgscienceinfo.com The final step involves acidification to protonate the carboxylate and yield the hydroxybenzoic acid. wikipedia.orgscienceinfo.com The choice of alkali metal hydroxide can influence the regioselectivity of the carboxylation, with potassium hydroxide often favoring the formation of the para-isomer, 4-hydroxybenzoic acid. wikipedia.orgscienceinfo.com While the classical Kolbe-Schmitt reaction is primarily known for the synthesis of salicylic (B10762653) acid (2-hydroxybenzoic acid), variations of this method can be applied to substituted phenols to produce more complex hydroxybenzoic acids. wikipedia.orgyoutube.comacs.org For example, the carbonation of p-cresol (B1678582) has been used to prepare 2-hydroxy-5-methylbenzoic acid. nist.gov

Table 1: Key Aspects of the Kolbe-Schmitt Reaction
FeatureDescription
Reactants Phenol, Strong Base (e.g., NaOH, KOH), Carbon Dioxide
Reaction Type Electrophilic Aromatic Substitution (Carboxylation)
Key Intermediate Phenoxide Ion
Typical Conditions High pressure (e.g., 100 atm) and elevated temperature (e.g., 125 °C)
Product Aromatic Hydroxy Acid
Regioselectivity Influenced by the counter-ion (e.g., Na+ vs. K+) and reaction temperature

Methylation and Demethylation Reactions

Methylation and demethylation reactions are crucial for introducing or removing methyl groups from hydroxyl and methoxy (B1213986) functionalities during the synthesis of this compound and its derivatives. O-methylation is often achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. diva-portal.orggoogle.com For instance, in the synthesis of methyl hydroxy-methoxybenzoates, the hydroxyl group ortho to a carbomethoxy group can be methylated using methyl iodide and potassium carbonate. diva-portal.org

Conversely, selective demethylation of a methoxy group to a hydroxyl group is also a critical transformation. A method for the selective demethylation of 2,4,5-trimethoxybenzoic acid to 2-hydroxy-4,5-dimethoxybenzoic acid involves heating with a straight chain or cyclic amine in a polar aprotic solvent. google.com Another approach for demethylation involves using methionine in the presence of concentrated sulfuric acid to hydrolyze a methoxy group. researchgate.net These reactions are essential for manipulating the substitution pattern on the aromatic ring to arrive at the target molecule.

Derivatization and Scaffold Modification of this compound

Once synthesized, this compound can be further modified through various chemical reactions to create a library of related compounds with potentially diverse properties.

Esterification and Amidation Reactions

The carboxylic acid and phenol functionalities of this compound are amenable to a variety of derivatization reactions, with esterification and amidation being common modifications.

Esterification of the carboxylic acid group can be achieved through several methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu Another approach involves the reaction with an alkyl halide in the presence of a base. nist.govgoogle.com For example, 2-hydroxy-5-methylbenzoic acid can be converted to its ethyl ester by refluxing with ethanol (B145695) and sulfuric acid. nist.gov The resulting ester can then be further modified. The hydroxyl group can also be esterified, and selective esterification is often a key consideration. diva-portal.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with an amine.

These derivatization reactions allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in various contexts.

Table 2: Common Derivatization Reactions
ReactionFunctional Group TargetedReagentsProduct
Esterification Carboxylic AcidAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
Esterification Carboxylic AcidAlkyl Halide, BaseEster
Amidation Carboxylic AcidThionyl Chloride (to form acid chloride), then AmineAmide

Introduction of Complex Functional Groups (e.g., Thiosemicarbazone, Ureido moieties)

The structural framework of this compound can be further elaborated by the introduction of complex functional groups, such as thiosemicarbazone and ureido moieties. These modifications can significantly alter the molecule's chemical properties and potential applications.

Thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives of this compound first requires the conversion of the carboxylic acid group into a more reactive carbonyl functional group, typically an aldehyde. A common method to achieve this is the Rosenmund reduction, which involves a two-step process. doubtnut.comunacademy.comyoutube.com Initially, the benzoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding benzoyl chloride. doubtnut.comyoutube.com Subsequently, the benzoyl chloride undergoes catalytic hydrogenation using a palladium catalyst poisoned with barium sulfate (Pd/BaSO₄) to yield the desired aldehyde. doubtnut.comunacademy.com

Once the aldehyde precursor, 2-hydroxy-5-methoxy-4-methylbenzaldehyde (B3416364), is obtained, it can be condensed with thiosemicarbazide (B42300) to form the target thiosemicarbazone. nih.govmdpi.com This reaction is typically carried out by refluxing the aldehyde and thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid. nih.gov The general reaction scheme is presented below:

Step 1: Aldehyde Synthesis

This compound + SOCl₂ → 2-Hydroxy-5-methoxy-4-methylbenzoyl chloride

2-Hydroxy-5-methoxy-4-methylbenzoyl chloride + H₂/Pd-BaSO₄ → 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Step 2: Thiosemicarbazone Formation

2-Hydroxy-5-methoxy-4-methylbenzaldehyde + Thiosemicarbazide → 2-Hydroxy-5-methoxy-4-methylbenzaldehyde thiosemicarbazone

The resulting thiosemicarbazone will have the characteristic R-CH=N-NH-C(=S)NH₂ functional group, where R represents the 2-hydroxy-5-methoxy-4-methylphenyl moiety.

Ureido Moieties

The introduction of a ureido (-NH-CO-NH₂) group onto the this compound backbone can be achieved through several synthetic routes, often involving the phenolic hydroxyl or the aromatic ring itself. Drawing parallels from the synthesis of ureido derivatives of salicylic acid and other phenolic compounds, a plausible approach involves the reaction with urea (B33335) or an isocyanate. researchgate.netresearchgate.net

One potential method is the direct reaction of this compound with urea at elevated temperatures, although this may lead to a mixture of products. A more controlled approach would involve the reaction with an isocyanate (R-N=C=O). The phenolic hydroxyl group can react with the isocyanate to form a carbamate (B1207046) linkage, which can then be further manipulated to yield a ureido derivative.

Alternatively, the synthesis could proceed through the formation of an amino-substituted derivative of this compound, followed by reaction with an isocyanate or a carbamoyl (B1232498) chloride to introduce the ureido functionality. Research on the synthesis of ureido-penicillins and other bioactive ureides suggests that these moieties are often incorporated to enhance biological activity. researchgate.net

PrecursorReagentFunctional Group Introduced
2-Hydroxy-5-methoxy-4-methylbenzaldehydeThiosemicarbazideThiosemicarbazone
This compoundUrea/IsocyanateUreido

Chemo-Enzymatic Synthesis and Biocatalysis for Analog Production

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis to produce novel analogs. For a substituted aromatic compound like this compound, enzymatic transformations can offer precise modifications that are often challenging to achieve through conventional chemistry.

A key area where biocatalysis can be applied is in the selective functionalization of the aromatic ring or the modification of the existing functional groups. For instance, enzymes such as hydroxylases, methyltransferases, and glycosyltransferases could be employed to introduce new substituents or modify existing ones on the this compound scaffold, leading to a diverse range of analogs.

A particularly relevant biocatalytic transformation is the reduction of the carboxylic acid group to an aldehyde, which serves as a versatile intermediate for further derivatization, as discussed in the synthesis of thiosemicarbazones. Carboxylate reductases (CARs) are a class of enzymes that can catalyze the selective reduction of carboxylic acids to aldehydes under mild conditions, requiring ATP and NADPH as cofactors. exlibrisgroup.combohrium.com The use of a CAR to convert this compound to its corresponding aldehyde would be a green and efficient alternative to traditional chemical reductants. exlibrisgroup.combohrium.com

The chemo-enzymatic approach could therefore involve the following steps:

Biocatalytic Reduction: Enzymatic reduction of this compound to 2-hydroxy-5-methoxy-4-methylbenzaldehyde using a suitable carboxylate reductase.

Chemical Derivatization: The resulting aldehyde can then be used as a substrate for a variety of chemical reactions, such as the aforementioned condensation with thiosemicarbazide or other nucleophiles, to generate a library of analogs.

Furthermore, biocatalysis can be utilized for the kinetic resolution of racemic mixtures of chiral analogs of this compound. Lipases and esterases are commonly used for the enantioselective hydrolysis of esters, which could be a viable strategy if a chiral center is introduced into the molecule. The biocatalytic racemization of α-hydroxycarboxylic acids has also been demonstrated, which could be another avenue for producing enantiomerically pure derivatives. nih.gov

The integration of enzymatic steps into the synthetic pathway not only allows for highly selective transformations but also aligns with the principles of green chemistry by reducing the need for harsh reagents and protecting groups. nih.govmdpi.com

Enzyme ClassPotential Transformation on this compound or its Analogs
Carboxylate Reductase (CAR)Reduction of the carboxylic acid to an aldehyde
HydroxylaseIntroduction of additional hydroxyl groups on the aromatic ring
MethyltransferaseMethylation of hydroxyl or carboxyl groups
GlycosyltransferaseAttachment of sugar moieties
Lipase/EsteraseKinetic resolution of chiral ester derivatives

Biological Activities and Mechanistic Investigations of 2 Hydroxy 5 Methoxy 4 Methylbenzoic Acid in Vitro Studies

Anti-Inflammatory Modulatory Effects

Studies on analogues of 2-hydroxy-5-methoxy-4-methylbenzoic acid, such as 2-hydroxy-4-methoxy benzoic acid (HMBA), have shed light on its potential anti-inflammatory mechanisms. Inflammation is a complex biological response involving the release of various pro-inflammatory mediators. Research has demonstrated that HMBA can attenuate liver injury in rats by modulating the levels of key inflammatory cytokines. nih.gov Specifically, treatment with HMBA has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), while restoring the level of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov

Furthermore, the anti-inflammatory effects of HMBA are associated with the modulation of enzymatic activities. It has been observed that HMBA administration can decrease the activity of heme oxygenase-1 (HO-1) and increase the activity of myeloperoxidase (MPO). nih.gov These enzymes are involved in the inflammatory process, and their modulation by HMBA suggests a direct influence on the biochemical pathways of inflammation.

Insights from other related phenolic compounds, like 2-methoxy-4-vinylphenol (B128420) (2M4VP), further support the potential anti-inflammatory mechanisms. 2M4VP has been shown to exert its anti-inflammatory effects by suppressing key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov The inhibition of NF-κB translocation to the nucleus and the phosphorylation of MAPKs such as p38, ERK1/2, and JNK are crucial steps in downregulating the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Additionally, 2M4VP has been found to inhibit the hyper-acetylation of histone H3, indicating an epigenetic level of regulation of inflammatory gene expression. nih.gov

Anti-proliferative and Apoptosis-Inducing Activities in Cancer Cell Lines (In Vitro)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. In vitro studies on 2-hydroxy-4-methoxy benzoic acid (HMBA), a related compound, have demonstrated its ability to induce apoptosis in human malignant melanoma cells (SK-MEL-28). phcog.comphcog.com The apoptotic process initiated by HMBA is characterized by the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. phcog.comphcog.com Furthermore, HMBA has been shown to stimulate the phosphorylation of key signaling proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). phcog.comphcog.com The activation of the ERK pathway, in particular, appears to be linked to the induction of both apoptosis and autophagy. phcog.comphcog.com

In a different cancer cell model, colorectal cancer, the tryptophan metabolite 5-methoxytryptophan (B613034) (5-MTP) has also been shown to induce apoptosis. nih.gov The mechanism in this case involves the inhibition of the PI3K/Akt/FoxO3a signaling pathway, which is a critical regulator of cell proliferation and survival. nih.gov Inhibition of this pathway by 5-MTP leads to cell cycle arrest and ultimately, apoptosis. nih.gov These findings from related compounds suggest that this compound may also exert anti-proliferative effects through the induction of apoptosis via modulation of key signaling pathways.

An important aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing damage to normal, healthy cells. This selectivity can be quantified using the selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value indicates greater selectivity.

While specific data for this compound is not available, studies on a structurally related resveratrol (B1683913) derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), provide a framework for understanding selective cytotoxicity. In studies with human lung cancer cell lines, SM-3 demonstrated significant cytotoxicity against A549, H292, and H460 cells. nih.gov Crucially, when compared to its effect on the normal human bronchial epithelial cell line (BEAS-2B), SM-3 exhibited favorable selectivity. nih.gov

Table 1: Selectivity Index (SI) of SM-3 in Human Lung Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index (SI) vs. BEAS-2B
A54972.74 ± 0.1310.99
H29267.66 ± 0.1011.81
H46043.24 ± 0.1118.49

Data sourced from a study on the anticancer effects of SM-3. nih.gov

This data indicates that SM-3 is approximately 11 to 18 times more toxic to the tested lung cancer cell lines than to the normal bronchial epithelial cells, highlighting its potential as a selective anti-cancer agent.

The interaction of small molecules with DNA can lead to the inhibition of replication and transcription, ultimately triggering cell death. These interactions can occur through various modes, including intercalation (insertion between base pairs), groove binding (fitting into the minor or major groove of the DNA double helix), and alkylation (forming covalent bonds). sciepub.com

Following binding, some molecules can induce DNA cleavage through different mechanisms:

Hydrolytic Cleavage: This involves the breaking of the phosphodiester bonds in the DNA backbone.

Oxidative Cleavage: This is often mediated by reactive oxygen species (ROS) that damage the deoxyribose sugar or the nucleobases. sciepub.com Guanine is particularly susceptible to oxidation due to its lower oxidation potential. sciepub.com

Photochemical Cleavage: In this mechanism, light is used to activate a molecule to induce DNA cleavage. sciepub.com

Research on 2-hydroxy-4-methoxy benzoic acid (HMBA) has shown that it can cause dose-dependent DNA damage in SK-MEL-28 melanoma cells. phcog.comphcog.com This damage was assessed using the comet assay, which detects DNA strand breaks. phcog.comphcog.com The ability of HMBA to induce DNA damage is a key aspect of its anti-cancer activity, as extensive DNA damage can trigger apoptosis. phcog.comphcog.com While the precise mechanism of DNA cleavage by HMBA has not been fully elucidated, it is likely a contributing factor to its observed pro-apoptotic effects.

Enzyme Modulation and Receptor Interactions

The interaction of this compound and its related compounds with various enzymes and cellular receptors is a key area of investigation to understand their therapeutic potential.

Inhibition of Specific Kinases

While direct studies on this compound are limited, research on a closely related compound, 2-Amino-5-hydroxy-4-methoxybenzoic acid, has indicated potential inhibitory activity against protein-tyrosine kinases. These enzymes are crucial components of cellular signaling pathways, and their inhibition can have significant effects on cell proliferation and differentiation.

Furthermore, studies on the analog 2-hydroxy-4-methoxybenzoic acid (HMBA) have shown that it can influence the phosphorylation state of several key kinases. In human malignant melanoma cells, HMBA was found to increase the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). phcog.comphcog.com While this indicates a modulation of kinase activity, it is important to note that this was observed in the context of cancer cell apoptosis and not necessarily direct inhibition in a metabolic or immune-regulatory context.

Modulation of Immune Responses

The anti-inflammatory properties of compounds related to this compound suggest a potential to modulate immune responses. nih.gov For instance, 2-hydroxy-4-methoxybenzoic acid (HMBA) has been noted for its anti-inflammatory and antioxidant activities. phcog.comnih.gov These properties are often linked to the modulation of inflammatory pathways, which can involve the regulation of immune cell signaling. However, specific in vitro studies detailing the direct effects of this compound on immune cell populations and their signaling cascades are not yet extensively documented.

Effects on Membrane-Bound Enzymes (e.g., ATPases)

A significant finding in the study of related compounds is the effect on membrane-bound enzymes, particularly ATPases. In streptozotocin-induced diabetic rats, the administration of 2-hydroxy-4-methoxybenzoic acid (HMBA) was shown to restore the activity of membrane-bound Ca2+-ATPase in erythrocytes. nih.govnih.gov The decreased activity of this enzyme in diabetic states is linked to insulin (B600854) deficiency. nih.gov The restoration of its function by HMBA suggests an improvement in glycemic control and a protective effect on the cell membrane, possibly through its antioxidant properties that reduce lipid peroxidation. nih.govnih.gov

Table 1: Effect of 2-hydroxy-4-methoxybenzoic acid (HMBA) on Erythrocyte Membrane Low Affinity Ca2+-ATPase Activity in Control and Experimental Rats

GroupLow affinity Ca2+-ATPase (µmol of Pi liberated/h/mg of protein)
Control2.85 ± 0.23
Diabetic control1.62 ± 0.14
Diabetic + HMBA2.68 ± 0.21
Diabetic + Tolbutamide2.75 ± 0.22

Data adapted from a study on streptozotocin-induced diabetic rats. nih.gov

Antidiabetic Mechanisms (Cellular and Molecular Focus)

The potential antidiabetic properties of this compound and its analogs are a primary area of research interest.

Modulation of Glucose Metabolism Pathways

Studies on 2-hydroxy-4-methoxybenzoic acid (HMBA) have demonstrated its ability to modulate glucose metabolism. In diabetic rats, oral administration of HMBA significantly reduced blood glucose levels and increased plasma insulin to near-normal levels. nih.gov This suggests that the compound may act by stimulating insulin secretion from pancreatic β-cells or by enhancing insulin sensitivity in peripheral tissues. The improved glycemic control is a key indicator of its potential as an antidiabetic agent. nih.gov

Table 2: Effect of 2-hydroxy-4-methoxybenzoic acid (HMBA) on Plasma Glucose and Insulin in Control and Experimental Rats

GroupPlasma Glucose (mg/dL)Plasma Insulin (µU/mL)
Control85.3 ± 7.214.8 ± 1.2
Diabetic control245.6 ± 20.16.2 ± 0.5
Diabetic + HMBA102.4 ± 8.513.5 ± 1.1
Diabetic + Tolbutamide98.7 ± 8.114.1 ± 1.2

Data adapted from a study on streptozotocin-induced diabetic rats. nih.gov

Impact on Glycosylation Processes

Hyperglycemia, a hallmark of diabetes, leads to the non-enzymatic glycosylation of proteins, contributing to diabetic complications. While direct studies on the impact of this compound on glycosylation are not available, its ability to improve glycemic control suggests an indirect beneficial effect. nih.gov By lowering blood glucose levels, the compound would consequently reduce the extent of protein glycosylation, thereby potentially mitigating long-term diabetic complications. The antioxidant properties of related compounds may also play a role in protecting against the damage caused by advanced glycation end products (AGEs). nih.gov

Based on the available scientific literature, there is no information regarding the in vitro antiparasitic or molluscicidal activities of the specific chemical compound this compound. Extensive searches of scholarly databases did not yield any studies investigating the effects of this compound on parasites or mollusks.

Therefore, the section on "" concerning its antiparasitic and molluscicidal activities cannot be provided at this time due to the absence of research data on this particular subject.

Similarly, the creation of data tables and detailed research findings as requested is not possible without primary research to cite.

Structure Activity Relationship Sar Studies of 2 Hydroxy 5 Methoxy 4 Methylbenzoic Acid and Its Derivatives

Impact of Substituent Position and Nature on Biological Potency

The arrangement of substituents on the aromatic ring of a benzoic acid derivative is a critical determinant of its biological activity. The specific positioning of the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups governs the molecule's electronic properties, steric profile, and its ability to interact with biological targets.

Research into variously substituted benzoic acids reveals clear patterns. For instance, in studies on antioxidant activity, the position of the hydroxyl group relative to the carboxyl group is highly significant. Benzoic acid derivatives with a hydroxyl group in the ortho or para position often exhibit the strongest antioxidant properties. researchgate.net This is attributed to the electronic interplay that facilitates hydrogen atom donation to neutralize free radicals. The presence of electron-donating groups, such as methoxy and methyl, can further modulate this activity.

In a study of N-benzimidazole-derived carboxamides, a derivative featuring a 2-hydroxy-4-methoxy substitution demonstrated selective antiproliferative activity against the MCF-7 cancer cell line with an IC₅₀ value of 3.1 µM. nih.gov This highlights how a specific substitution pattern can confer not just potency but also selectivity for a particular biological target. Conversely, altering this arrangement can diminish or abolish activity. For example, studies on other phenolic compounds have shown that moving a key substituent from a para to a meta position can lead to a significant loss of potency. u-strasbg.fr

The nature of the substituent is just as crucial as its position. Replacing an electron-donating group like a methyl group with a potent electron-withdrawing group like a nitro group can drastically alter the molecule's properties, affecting everything from the acidity of the phenolic proton to its binding interactions. mdpi.com

To illustrate the impact of substituent patterns on biological activity, the following table presents data from studies on related substituted benzoic acid derivatives, demonstrating how changes in substitution affect potency.

Table 1: Influence of Substituent Patterns on Biological Activity of Benzoic Acid Derivatives Note: This table compiles data from various studies on related compounds to illustrate SAR principles.

Compound DerivativeSubstituent PatternBiological Target/AssayReported Activity (e.g., IC₅₀)
Derivative A 2-hydroxy-4-methoxyMCF-7 cell line3.1 µM nih.gov
Derivative B 3,4,5-trihydroxyMCF-7 cell line4.8 µM nih.gov
Derivative C 2,4-dihydroxyMCF-7 cell line8.7 µM nih.gov
Derivative D 2,5-dihydroxyFRAP AssayHigh antioxidant activity nih.gov
Derivative E 2,4-dihydroxyFRAP AssayLower antioxidant activity nih.gov

Comparative Analysis of Hydroxy, Methoxy, and Methyl Group Contributions

The Hydroxyl (-OH) Group: The phenolic hydroxyl group is arguably the most critical functional group for many of the activities associated with phenolic acids, particularly antioxidant effects. It can act as a hydrogen donor, a key mechanism for neutralizing reactive oxygen species. scispace.com Its position ortho to the carboxylic acid allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and acidity. The number and position of hydroxyl groups on an aromatic ring are strongly correlated with antioxidant capacity. nih.govresearchgate.net

The Methoxy (-OCH3) Group: The methoxy group is an electron-donating group that significantly influences the electronic environment of the benzene (B151609) ring. scispace.com By donating electron density, it can enhance the hydrogen-donating ability of the nearby phenolic hydroxyl, thus boosting antioxidant activity. scispace.com However, its effect can be complex; the steric bulk of the methoxy group can also play a role, either by promoting a favorable binding conformation or by sterically hindering interaction with a target site. In some contexts, methylation of a hydroxyl group leads to a decrease in antioxidant activity by removing an active hydrogen-donating group. nih.gov The presence and number of methoxy groups have been shown to be important for the antimetastatic activity of some anticancer compounds. nih.gov

The Methyl (-CH3) Group: The methyl group is a weakly electron-donating and lipophilic (hydrophobic) substituent. Its primary contributions to bioactivity are often steric and related to increasing lipophilicity. The added bulk can influence how the molecule fits into a receptor's binding pocket, potentially increasing selectivity or potency. By increasing lipophilicity, it can also affect the molecule's ability to cross cell membranes, which is a critical factor for bioavailability.

The interplay between these three groups is complex. The electron-donating effects of the methoxy and methyl groups can stabilize the phenoxyl radical formed after the hydroxyl group donates a hydrogen atom, making the parent molecule a better antioxidant. This synergistic effect is a key principle in understanding the SAR of this compound class.

Rational Design of Enhanced Bioactive Analogs

The insights gained from SAR studies are the foundation for the rational design of new, improved molecules. nih.gov The goal is to modify a lead compound, such as 2-Hydroxy-5-methoxy-4-methylbenzoic acid, to enhance desired properties like potency and selectivity while improving drug-like characteristics. nih.govnih.gov

Based on the SAR principles discussed, several strategies can be employed:

Optimizing Substituent Positions: If SAR data indicate that a different arrangement of the existing substituents could improve activity, synthetic efforts can be directed toward creating those specific isomers. For example, if a 2-hydroxy-4-methoxy pattern is found to be optimal for a particular activity, it would be prioritized in new designs. nih.gov

Modifying Functional Groups: The existing functional groups can be altered to fine-tune activity. The methyl group could be replaced with larger alkyl groups (ethyl, propyl) to probe for additional beneficial steric interactions or with a trifluoromethyl group to alter electronic properties. The methoxy group could be swapped for an ethoxy or other alkoxy groups to enhance lipophilicity and potentially improve metabolic stability. nih.gov

A crucial aspect of rational design is the use of computational tools. Molecular modeling can predict how newly designed analogs will bind to a target protein, allowing chemists to prioritize the synthesis of only the most promising compounds. iomcworld.com This structure-based design approach, combined with SAR data, accelerates the discovery of more potent and selective therapeutic agents. nih.gov

Table 2: Strategies for Rational Design of Analogs

Design StrategyExample ModificationRationale
Positional Isomerism Synthesize 2-hydroxy-3 -methoxy-4-methylbenzoic acidTo determine if a different spatial arrangement of the methoxy group enhances target binding.
Homologation Replace 4-methyl with 4-ethyl or 4-isopropylTo explore the size limits and hydrophobic nature of the binding pocket at this position.
Group Modification Convert 5-methoxy to 5-ethoxy or 5-propoxyTo increase lipophilicity and potentially improve pharmacokinetic properties.
Bioisosteric Replacement Replace the -COOH group with a tetrazole ringTo maintain an acidic pKa while potentially improving oral bioavailability and metabolic stability.

Scaffold Hopping and Isosteric Replacements in Medicinal Chemistry

Beyond simple modifications, medicinal chemists employ more advanced strategies like isosteric replacement and scaffold hopping to explore novel chemical space and develop new drug candidates. nih.govnih.govresearchgate.net

Isosteric replacement involves swapping atoms or groups of atoms within a molecule for other groups that have similar valencies and chemical or physical properties, while aiming to retain the same biological effect. u-strasbg.fr This can be a subtle change, like replacing a hydrogen atom with a fluorine atom, or replacing a methyl group (-CH3) with a chlorine atom (-Cl). While classical isosteres share similarities in size and electronic configuration, non-classical bioisosteres can be more structurally diverse but still serve the same functional role in binding to a target. This technique is used to fine-tune properties such as polarity, metabolic stability, and binding affinity. researchgate.net

Scaffold hopping is a more dramatic form of bioisosteric replacement where the central core or framework of the molecule is replaced with a completely different ring system, while preserving the original orientation of the key binding groups. nih.govresearchgate.net For example, the benzoic acid scaffold of our lead compound could be "hopped" to a different aromatic or heterocyclic core, such as a pyridine, thiophene, or indazole ring. nih.gov The goal is to maintain the essential pharmacophore—the specific 3D arrangement of the hydroxy, methoxy, and other interacting groups—that is responsible for biological activity. This powerful strategy is used to:

Discover novel chemical series with improved properties.

Escape existing patent protection.

Overcome problems with the original scaffold, such as poor solubility or metabolic liabilities.

Both techniques are powerful tools in drug discovery, allowing chemists to systematically navigate the vastness of chemical space to find molecules with superior therapeutic profiles. nih.gov

Advanced Computational Chemistry and in Silico Studies of 2 Hydroxy 5 Methoxy 4 Methylbenzoic Acid

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial for predicting binding affinity and understanding the basis of molecular recognition.

Molecular docking simulations are pivotal in predicting how 2-Hydroxy-5-methoxy-4-methylbenzoic acid might interact with protein targets. By modeling the compound within the binding site of a protein, specific interactions that stabilize the ligand-protein complex can be identified. For derivatives of 2-hydroxybenzoic acid, studies have shown that the carboxylate and hydroxyl groups are essential for activity, often forming key interactions within the receptor's binding pocket. nih.gov

For instance, in studies with sirtuin 5 (SIRT5), a metabolic enzyme, the 2-hydroxybenzoic acid moiety has been identified as a critical "warhead" for inhibition. nih.gov Docking studies revealed that the carboxylate group can form a bidentate salt bridge with arginine residues (like Arg105) and a hydrogen bond with tyrosine residues (like Tyr102) deep within the substrate-binding pocket. nih.gov The adjacent hydroxyl group is also crucial, often forming a hydrogen bond with other residues such as valine (e.g., Val221). nih.gov Furthermore, the aromatic ring of the compound can participate in pi-pi stacking interactions with phenylalanine residues. nih.gov The correlation between docking scores and experimentally determined inhibitory activity (pIC₅₀) can validate the binding model and highlight the importance of these interactions. nih.gov

Table 1: Predicted Ligand-Protein Interactions for a 2-Hydroxybenzoic Acid Scaffold

Interaction TypeLigand GroupProtein Residue (Example)
Salt Bridge / H-BondCarboxylate (-COOH)Arginine (Arg), Tyrosine (Tyr)
Hydrogen BondHydroxyl (-OH)Valine (Val), Tyrosine (Tyr)
Pi-Pi StackingBenzene (B151609) RingPhenylalanine (Phe)

This table is a representative model of interactions based on studies of similar 2-hydroxybenzoic acid derivatives.

In silico methods are also used to predict the potential of a compound to interact with DNA. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix, which can lead to cellular effects. nih.gov Computational docking simulations can predict whether a molecule like this compound is likely to bind to DNA and can elucidate its preferred binding mode, such as intercalation or minor/major groove binding. nih.gov

These simulations calculate the binding energy of the compound with a DNA fragment and identify specific interactions, such as hydrogen bonds or van der Waals forces with the DNA bases or the sugar-phosphate backbone. Studies on related compounds, such as the isomer 2-hydroxy-4-methoxy benzoic acid, have indicated an ability to induce DNA damage in cancer cells. phcog.com Computational predictions for this compound would therefore be valuable to hypothesize a mechanism for such activity, exploring its potential to form stable complexes with DNA, which can interfere with processes like transcription and replication. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These methods provide detailed information on molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding molecular reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP or B3PW91 combined with basis sets such as 6-311G(d,p), are used to determine its most stable three-dimensional conformation (optimized geometry). researchgate.netepstem.net These calculations form the basis for further analysis, providing precise data on bond lengths, bond angles, and dihedral angles. actascientific.com The results of DFT calculations are fundamental for subsequent analyses like Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) mapping. researchgate.netepstem.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity, electronic transitions, and stability. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and polarizable. actascientific.commalayajournal.org This analysis allows for the calculation of various global reactivity descriptors. nih.gov For example, the HOMO energy corresponds to the ionization potential (I), and the LUMO energy relates to the electron affinity (A). malayajournal.org

Table 2: Representative Calculated Quantum Chemical Properties

ParameterSymbolFormulaTypical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.0 to -7.0
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.5 to -2.5
Energy GapΔEELUMO - EHOMO3.5 to 5.0
Ionization PotentialI-EHOMO6.0 to 7.0
Electron AffinityA-ELUMO1.5 to 2.5
Chemical Hardnessη(I - A) / 21.75 to 2.5
Chemical Potentialµ-(I + A) / 2-4.0 to -4.5
Electrophilicity Indexωµ² / 2η2.5 to 4.0

This table presents typical ranges for a phenolic acid compound based on DFT calculations found in the literature. nih.govmalayajournal.org The values are illustrative and would require specific calculation for this compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. researchgate.net It is used to predict the sites for electrophilic and nucleophilic reactions. nih.govresearchgate.net The MEP map is color-coded to indicate different electrostatic potential values.

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen. researchgate.netnih.gov

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms, especially those of hydroxyl or carboxyl groups. researchgate.netmalayajournal.org

Green Regions: These areas represent neutral or zero potential. nih.gov

For this compound, an MEP map would be expected to show the most negative potential (red) concentrated around the oxygen atoms of the carboxyl and hydroxyl groups, identifying them as the primary sites for interacting with electrophiles. researchgate.net Conversely, the most positive potential (blue) would be found on the hydrogen atom of the hydroxyl group and the carboxylic acid, marking them as sites for nucleophilic attack. researchgate.net

Prediction of Pharmacological Descriptors and Mechanisms

Computational chemistry provides powerful tools to predict the pharmacological potential of molecules like this compound. Through theoretical calculations, it is possible to elucidate potential mechanisms of action and predict activity, guiding further experimental research.

Antioxidant Mechanisms (HAT, SETPT, SPLET)

The antioxidant activity of phenolic compounds, including this compound, is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of both a hydroxyl (-OH) and a methoxy (B1213986) (-OCH3) group on the benzene ring is known to enhance antioxidant capabilities. nih.gov The principal mechanisms by which this occurs are the Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govnih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, effectively neutralizing it. The ease of this process is related to the O-H bond dissociation enthalpy (BDE). A lower BDE value indicates a greater propensity for hydrogen donation and thus, higher antioxidant activity via the HAT mechanism. nih.govnih.gov For this compound, the electron-donating effects of the methoxy group and the methyl group can influence the BDE of the phenolic hydroxyl.

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation. This is followed by the dissociation of a proton. The key thermodynamic parameters governing this mechanism are the ionization potential (IP) and proton dissociation enthalpy (PDE). nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism also involves two steps, but in the reverse order of SET-PT. First, the phenolic antioxidant loses a proton to form an anion, followed by the transfer of an electron to the free radical. This pathway is influenced by the proton affinity (PA) and electron transfer enthalpy (ETE). nih.govnih.gov In aqueous solutions, the SPLET mechanism is often considered a dominant pathway for phenolic acids. nih.gov

The specific antioxidant mechanism that predominates for this compound would depend on the reaction environment, such as the solvent and the nature of the free radical. Theoretical calculations using Density Functional Theory (DFT) are instrumental in determining the values of BDE, IP, PDE, PA, and ETE to predict the most likely antioxidant pathway. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR models for this compound are not extensively detailed in the public domain, the principles of QSAR can be applied to predict its activity based on its molecular descriptors.

The process of developing a QSAR model for a class of compounds including this compound would involve:

Data Set Compilation: Gathering a series of structurally related benzoic acid derivatives with experimentally determined antioxidant (or other biological) activities.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Connectivity indices, topological indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP (lipophilicity), polarizability, dipole moment.

Model Development and Validation: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. nih.gov The predictive power of the model is then rigorously validated.

For this compound, key descriptors would include those related to its electronic properties (influenced by the hydroxyl and methoxy groups) and its steric properties (influenced by the methyl group). A well-validated QSAR model could then be used to predict the antioxidant potency of this and other similar compounds before they are synthesized and tested in the lab.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide crucial insights into its conformational flexibility, which is essential for understanding its interaction with biological targets.

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the bond connecting the carboxylic acid group to the benzene ring and the bond of the methoxy group. Intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group can significantly influence the preferred conformation.

A typical MD simulation protocol for this molecule would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent (e.g., water) to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry of the molecule to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to allow the system to reach a stable state.

Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to sample a wide range of molecular conformations.

By analyzing the trajectory from the MD simulation, one can determine the most stable, low-energy conformations of this compound. This information is critical for understanding how the molecule might bind to the active site of an enzyme or a receptor, as its shape and the spatial arrangement of its functional groups will dictate the strength and specificity of the interaction.

Analytical and Spectroscopic Characterization of 2 Hydroxy 5 Methoxy 4 Methylbenzoic Acid

High-Resolution NMR Spectroscopy for Isomeric and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Hydroxy-5-methoxy-4-methylbenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹³C NMR spectroscopy further complements the ¹H NMR data by providing insights into the carbon skeleton. The chemical shifts of the carboxylic acid carbon, aromatic carbons, and the methoxy (B1213986) and methyl carbons can be definitively assigned. For example, in 4-methylbenzoic acid, the carboxylic carbon resonates at 167.80 ppm, while the aromatic carbons appear between 126.75 and 143.46 ppm, and the methyl carbon is found at 21.55 ppm. rsc.org Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to correlate the proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzoic Acid Derivatives

Compound¹H NMR (ppm)¹³C NMR (ppm)
3,4,5-Trimethoxybenzoic acid12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H)167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35
4-Methylbenzoic acid12.80 (s, 1H), 7.84 (d, J=6.48 Hz, 2H), 7.29 (d, J=7.88 Hz, 2H), 2.36 (s, 3H)167.80, 143.46, 129.80, 129.55, 128.52, 21.55

Data sourced from supplementary information provided by the Royal Society of Chemistry. rsc.org

Advanced Mass Spectrometry for Metabolite Profiling and Fragmentation Pathways

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns. The molecular weight of the related compound 2-Hydroxy-4-methylbenzoic acid is 152.1473 g/mol . nist.govnist.gov

Electron ionization (EI) mass spectrometry of aromatic carboxylic acids typically shows a prominent molecular ion peak. For benzoic acid, the molecular ion ([M]⁺) appears at m/z 122. docbrown.info Common fragmentation pathways for hydroxybenzoic acid derivatives involve the loss of water (M-18), a hydroxyl radical (M-17), and a carboxyl group (M-45). miamioh.edu Specifically, the fragmentation of methoxybenzoic acids often involves the loss of a methyl group followed by the loss of carbon monoxide. The fragmentation of p-hydroxybenzoic acid shows a molecular ion at m/z 138, with a significant fragment at m/z 121 due to the loss of a hydroxyl group, and a base peak at m/z 93 resulting from the loss of a carboxyl group. nist.gov These characteristic fragmentation patterns are instrumental in identifying and confirming the structure of this compound in complex mixtures.

Table 2: Characteristic Mass Spectrometry Fragments for Benzoic Acid Derivatives

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Benzoic Acid122105 ([M-OH]⁺), 77 ([M-COOH]⁺)
p-Hydroxybenzoic Acid138121 ([M-OH]⁺), 93 ([M-COOH]⁺)

Data compiled from NIST WebBook and other sources. docbrown.infonist.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum of a carboxylic acid is characterized by a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption between 1700 and 1725 cm⁻¹. The spectrum of p-toluic acid, a related compound, shows these characteristic peaks. chemicalbook.com The presence of a hydroxyl group on the aromatic ring will result in a sharp O-H stretching band around 3600 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid groups will also be present in the fingerprint region.

Raman spectroscopy provides complementary information. For 2-(carboxymethoxy)benzoic acid, the Raman spectrum can help identify the skeletal vibrations of the aromatic ring and the vibrations of the substituent groups. spectrabase.com By analyzing the FT-IR and Raman spectra of this compound, the presence of the carboxylic acid, hydroxyl, methoxy, and methyl functional groups can be confirmed, and insights into the molecule's conformational properties can be gained.

Table 3: Key Vibrational Frequencies for Functional Groups in Benzoic Acid Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch2500-3300 (broad)
Carboxylic Acid C=OStretch1700-1725
Phenolic O-HStretch~3600 (sharp)
Aromatic C-HStretch3000-3100
Methyl C-HStretch2850-2960
Ether C-OStretch1000-1300

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the chromophore of this compound. The benzene (B151609) ring and its substituents constitute the chromophore, which absorbs UV light, leading to the promotion of electrons to higher energy orbitals.

The UV-Vis spectrum of p-toluic acid shows absorption maxima that are characteristic of the substituted benzene ring. nist.gov The position and intensity of these absorption bands are influenced by the nature and position of the substituents. The hydroxyl and methoxy groups on the benzene ring of this compound will act as auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. The solvent used can also affect the spectrum due to solvatochromic effects. Analysis of the UV-Vis spectrum provides information about the π-conjugated system and the electronic structure of the molecule.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Hyphenated Techniques for Comprehensive Analysis (e.g., HPLC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and for the quantification of specific compounds.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the analysis of hydroxybenzoic acids. A validated HPLC-ESI-MS/MS method has been developed for the quantification of the related compound 2-hydroxy-4-methoxybenzoic acid in rat plasma. nih.gov This method utilized a C18 column with a mobile phase of methanol (B129727) and ammonium (B1175870) formate (B1220265) and employed electrospray ionization in negative mode for detection. nih.gov Such methods can be adapted for the analysis of this compound in various biological and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable compounds. While carboxylic acids may require derivatization to improve their volatility for GC analysis, GC-MS can provide excellent separation and structural information. The NIST WebBook contains GC-MS data for related compounds like 2-hydroxy-4-methylbenzoic acid. nist.gov Predicted GC-MS spectra for derivatives of similar compounds, such as 2'-hydroxy-5'-methylacetophenone, are also available and can serve as a guide for identification. hmdb.ca

Future Directions and Research Perspectives for 2 Hydroxy 5 Methoxy 4 Methylbenzoic Acid Research

Elucidation of Novel Biological Activities and Targets

Future research must prioritize the systematic exploration of novel biological activities for 2-Hydroxy-5-methoxy-4-methylbenzoic acid and its analogues. A structurally related compound, 2-hydroxy-4-methoxy benzoic acid (HMBA), has been shown to inhibit the proliferation of melanoma cells by inducing apoptosis (programmed cell death) and autophagy. phcog.com This was linked to the phosphorylation of key signaling proteins like ERK, p38, and JNK. phcog.com Building on this, future investigations should aim to identify the specific molecular targets through which these effects are mediated.

Key research questions include:

Does this compound exhibit similar anticancer properties against a wider range of cancer cell lines?

Can its influence on cellular signaling pathways, such as the ERK pathway, be leveraged for therapeutic benefit in other diseases characterized by dysregulated cell signaling?

Beyond cancer, what are its potential antimicrobial, anti-inflammatory, or neuroprotective effects? For instance, HMBA has demonstrated antioxidant properties and the ability to neutralize certain venom-induced enzymatic activities. nih.gov

Systematic screening using high-throughput assays against diverse panels of receptors, enzymes, and ion channels is essential to uncover new and unexpected biological functions.

Development of Advanced Synthetic Strategies for Complex Derivatives

The development of advanced synthetic methodologies is crucial for generating a library of complex derivatives based on the this compound scaffold. These strategies will enable a thorough investigation of the structure-activity relationship (SAR), clarifying how modifications to the molecule's core structure impact its biological activity. acs.org

Future synthetic efforts could focus on several key areas:

Scaffold Modification: Introducing conformational rigidity, for example by creating fused-ring structures, can reduce molecular flexibility and potentially improve binding affinity and pharmacokinetic properties. acs.org

Functional Group Interconversion: Systematic replacement or modification of the hydroxyl, methoxy (B1213986), and methyl groups to explore their roles in target binding. For example, replacing a methyl group with a difluoromethyl group can increase lipophilicity and introduce new hydrogen bonding capabilities. acs.org

Derivatization of the Carboxylic Acid: Converting the benzoic acid moiety into amides, esters, or other bioisosteres could significantly alter the compound's properties, including cell permeability and metabolic stability. acs.orgnih.gov

A patent for the synthesis of 2-methoxy-4-cyanobenzaldehyde from 3-methoxy-4-methylbenzoic acid highlights a multi-step process involving the conversion of a carboxylic acid to a nitrile, followed by bromination and hydrolysis, demonstrating a pathway for significant functional group transformation. google.com Such strategies provide a blueprint for creating novel and structurally diverse derivatives for biological evaluation.

Integration of Omics Technologies in Biosynthetic Pathway Discovery

Understanding how this compound is produced in nature is a fundamental research goal. The integration of "omics" technologies—genomics, transcriptomics, and metabolomics—offers a powerful approach to elucidate the biosynthetic pathways of plant-derived natural products. nih.govnih.gov These integrative strategies have proven effective in discovering the complex series of enzymatic reactions that organisms use to build specialized metabolites. nih.gov

A future research workflow could involve:

Metabolomic Profiling: Identifying the natural source of the compound (e.g., a specific plant species) and using techniques like mass spectrometry to map the accumulation and distribution of the compound and its potential precursors within the organism. nih.gov

Transcriptomic Analysis: Correlating the expression levels of specific genes with the production of the target molecule. Genes encoding enzymes that are highly expressed in tissues where the compound is abundant are strong candidates for being involved in its biosynthesis. nih.gov

Genomic Mining: Once candidate genes are identified, their functions can be validated through heterologous expression in model organisms (like yeast or E. coli) to confirm their enzymatic activity.

This integrated omics approach can accelerate the discovery and characterization of the enzymes responsible for producing this compound, enabling its potential production through synthetic biology platforms. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of bioactive compounds. metall-mater-eng.comnih.gov These computational tools can analyze vast datasets to predict molecular properties, generate novel chemical structures, and accelerate the design-make-test-analyze cycle of drug discovery. nih.gov

For this compound, AI and ML can be applied in several ways:

De Novo Design: Generative models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), can be trained on existing chemical libraries to propose entirely new molecules built around the core scaffold but with optimized properties. scispace.com

Property Prediction: ML models can predict the biological activity, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential off-target effects of virtual derivatives before they are synthesized, saving time and resources. nih.govnih.gov

Synthesis Planning: AI can assist in devising the most efficient synthetic routes for complex target molecules, a field known as computer-aided synthesis planning (CASP). nih.gov

The table below summarizes potential applications of different AI/ML models in future research on this compound.

AI/ML Model TypeApplication in Compound ResearchPotential Outcome
Graph Neural Networks (GNN) Predict compound-target interactions and biological activity. metall-mater-eng.comMore accurate identification of promising derivatives for synthesis and testing.
Support Vector Machines (SVM) Classify compounds based on predicted activity or druglikeness. metall-mater-eng.comEfficiently filter large virtual libraries to prioritize high-potential candidates.
Recurrent Neural Networks (RNN) Generate novel chemical structures in SMILES format. scispace.comDiscovery of novel derivatives with unique structural motifs and potentially improved properties.
Generative Adversarial Networks (GAN) Design new molecules with specific desired properties (e.g., high activity, low toxicity). scispace.comTailored design of lead compounds optimized for a specific therapeutic target.

Exploration of Synergistic Effects with Other Bioactive Compounds

A significant area of future research is the investigation of potential synergistic interactions between this compound and other bioactive compounds, including existing drugs. mdpi.com Synergy occurs when the combined therapeutic effect of two or more compounds is greater than the sum of their individual effects. nih.gov This can lead to enhanced efficacy, the overcoming of drug resistance, or the reduction of required doses.

Mechanisms of synergy can involve one compound enhancing the bioavailability of another, inhibiting drug-degrading enzymes, or targeting a complementary pathway to the partner drug. mdpi.comnih.gov For example, some plant-derived flavonoids can increase the efficacy of antibiotics by inhibiting bacterial efflux pumps that would otherwise expel the drug. mdpi.com

Future studies should systematically test combinations of this compound with various classes of therapeutic agents.

Therapeutic AreaPotential Partner Drug ClassRationale for Investigation
Oncology Chemotherapeutics (e.g., Cisplatin)To potentially enhance the cytotoxic effects on cancer cells or protect healthy cells from damage, similar to the action of EGCG. mdpi.com
Infectious Disease Antibiotics (e.g., Levofloxacin)To overcome bacterial resistance mechanisms, such as efflux pumps, or to inhibit the formation of protective biofilms. nih.gov
Infectious Disease Antifungal Agents (e.g., Azoles)To disrupt the fungal cell wall or membrane, increasing the uptake and efficacy of the primary antifungal drug. nih.govmdpi.com

By exploring these combinations, researchers may uncover novel therapeutic strategies that leverage the unique properties of this compound to improve the standard of care in various diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-methoxy-4-methylbenzoic acid, and how can purity be optimized?

  • Methodology : Multi-step synthesis often involves regioselective functionalization of benzoic acid derivatives. For example, methoxy and methyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution, followed by selective oxidation or protection/deprotection strategies. Purity optimization requires techniques like recrystallization (using solvents such as ethanol/water mixtures) and HPLC purification (C18 columns, gradient elution with acetonitrile/water + 0.1% formic acid) .
  • Key Steps : Monitor intermediates via TLC (silica gel 60 F254, UV detection) and confirm final structure using 1^1H/13^{13}C NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS) .

Q. How do solubility properties of this compound influence experimental design?

  • Data Source : Solubility in organic solvents (e.g., ethanol, DMSO) and aqueous buffers (pH-dependent) is critical for bioassays. Refer to IUPAC-NIST solubility data for structurally similar compounds (e.g., 2-hydroxy-4-methylbenzoic acid shows higher solubility in polar aprotic solvents like DMSO compared to hydrocarbons) .
  • Application : For cell-based assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in PBS or culture media. Precipitation issues can be mitigated by sonication or adjusting pH .

Q. What analytical methods are most reliable for characterizing this compound?

  • Techniques :

  • NMR : Assign peaks based on substituent effects: downfield shifts for -OH (~12 ppm) and -COOH (~170 ppm in 13^{13}C). Methoxy groups appear as singlets near 3.8 ppm (1^1H) .
  • HPLC : Use reverse-phase columns (e.g., Zorbax SB-C18) with UV detection at 254 nm. Retention time can be calibrated against commercial standards .
  • FTIR : Confirm functional groups via O-H stretch (3200–3600 cm1^{-1}), C=O (1680–1720 cm1^{-1}), and aromatic C-H bends .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound as a GPCR ligand?

  • Design Strategy : Compare with 4-amino-5-chloro-2-methoxybenzoic acid derivatives, which show 5-HT4_4 receptor agonism. Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) at the 4-position to enhance binding affinity. Use molecular docking (AutoDock Vina) to predict interactions with receptor active sites .
  • Validation : Perform competitive radioligand binding assays (e.g., 3^3H-GR113808 for 5-HT4_4) and functional cAMP assays in HEK293 cells expressing recombinant receptors .

Q. How should researchers resolve contradictions in reported bioactivity data for substituted benzoic acids?

  • Root Causes : Discrepancies may arise from impurity profiles (e.g., residual solvents), stereochemical variations, or assay conditions (e.g., pH affecting ionization).
  • Mitigation :

  • Purity Control : Use LC-MS to verify ≥95% purity and quantify trace impurities .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., serum-free media, 37°C, 5% CO2_2) and include positive controls (e.g., metoclopramide for 5-HT4_4 assays) .

Q. What computational approaches predict the pharmacokinetic behavior of this compound?

  • ADME Modeling : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Substituent effects: Methoxy groups reduce metabolic clearance, while methyl groups may increase plasma protein binding .
  • In Silico Toxicity : Screen for hepatotoxicity (e.g., ProTox-II) and mutagenicity (Ames test models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.